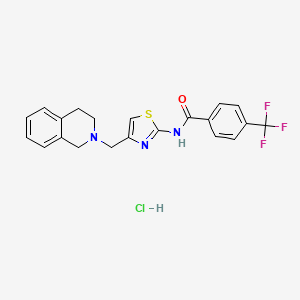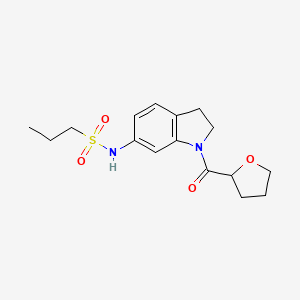![molecular formula C16H19N3O3 B2875599 [(1-cyanocyclopentyl)carbamoyl]methyl 3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate CAS No. 871547-05-6](/img/structure/B2875599.png)
[(1-cyanocyclopentyl)carbamoyl]methyl 3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-cyanocyclopentyl)carbamoyl]methyl 3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group, an oxoethyl group, and a methylpyrrol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclopentyl)carbamoyl]methyl 3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate involves multiple steps. The initial step typically includes the formation of the cyanocyclopentylamine intermediate. This intermediate is then reacted with an oxoethylating agent under controlled conditions to form the oxoethyl derivative. The final step involves the coupling of this derivative with a methylpyrrol group through a condensation reaction, often facilitated by a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-cyanocyclopentyl)carbamoyl]methyl 3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanocyclopentyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [(1-cyanocyclopentyl)carbamoyl]methyl 3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, aerospace, and automotive industries.
Wirkmechanismus
The mechanism of action of [(1-cyanocyclopentyl)carbamoyl]methyl 3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The cyanocyclopentyl group can form hydrogen bonds with target proteins, while the oxoethyl and methylpyrrol groups facilitate binding through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
4-Iodobenzoic acid: Another compound with a comparable aromatic structure but distinct chemical properties.
Cresol: A simpler aromatic compound with different functional groups and applications.
Uniqueness
What sets [(1-cyanocyclopentyl)carbamoyl]methyl 3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate apart is its combination of functional groups, which confer unique chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1-methylpyrrol-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-19-10-4-5-13(19)6-7-15(21)22-11-14(20)18-16(12-17)8-2-3-9-16/h4-7,10H,2-3,8-9,11H2,1H3,(H,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWDNGZSVJQPPE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=CC(=O)OCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C/C(=O)OCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide](/img/structure/B2875517.png)
![2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2875518.png)

methanone](/img/structure/B2875520.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2875521.png)



![2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2875525.png)
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide](/img/structure/B2875527.png)
![1-(3-Fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2875531.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2875535.png)
![[1-(Triazol-1-yl)cyclopropyl]methanamine](/img/structure/B2875538.png)
![4-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2875539.png)
